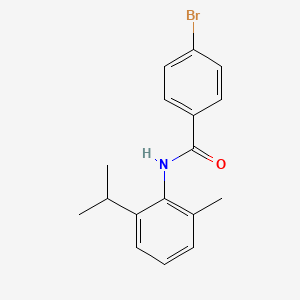
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BIBX1382BS, belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors and has shown promising results in various studies.
作用機序
The mechanism of action of 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide involves the binding of the compound to the ATP-binding site of EGFR. This binding prevents the activation of the receptor and subsequently inhibits downstream signaling pathways that are involved in cancer cell growth and proliferation. The selective inhibition of EGFR by 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to be effective in suppressing the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has several biochemical and physiological effects. One of the main effects is the suppression of cancer cell growth and proliferation. This effect has been observed in various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. Additionally, 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide in lab experiments is its high selectivity for EGFR. This selectivity allows for the specific inhibition of EGFR without affecting other signaling pathways. Additionally, the compound has been found to be effective in suppressing cancer cell growth in vitro and in vivo, making it a promising candidate for cancer research.
One of the main limitations of using 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the compound has been found to have low stability in certain conditions, which can affect its effectiveness in experiments.
将来の方向性
There are several future directions for research on 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One direction is to further investigate its potential as a cancer treatment. Studies have shown promising results in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential as a treatment for other diseases that involve EGFR overexpression, such as psoriasis and inflammatory bowel disease. Additionally, research could focus on developing more effective methods for administering the compound and improving its stability in different conditions.
合成法
The synthesis of 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide involves the reaction of 4-bromo-2-fluoroaniline with 2-isopropyl-6-methylphenyl isocyanate in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been reported in several publications and has been found to be effective in producing high yields of the compound.
科学的研究の応用
4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a selective EGFR inhibitor. EGFR is a protein that is overexpressed in many types of cancer, and inhibiting its activity can lead to the suppression of cancer cell growth. Studies have shown that 4-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has a high affinity for EGFR and can effectively inhibit its activity.
特性
IUPAC Name |
4-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)15-6-4-5-12(3)16(15)19-17(20)13-7-9-14(18)10-8-13/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTOGYNAHBYUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6146796 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
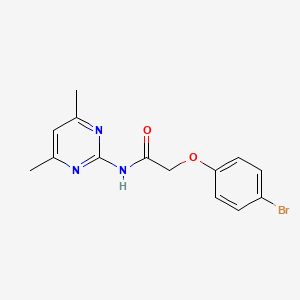

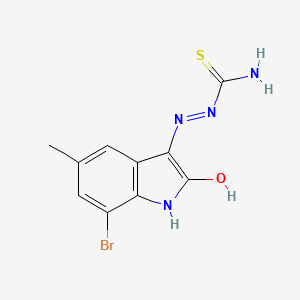
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
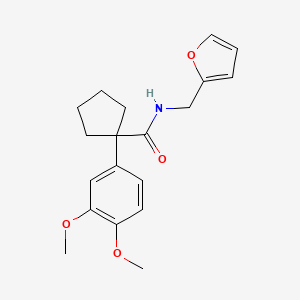
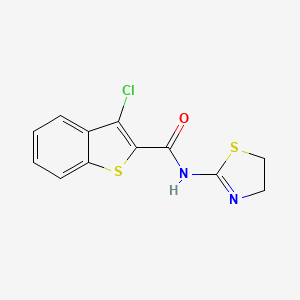
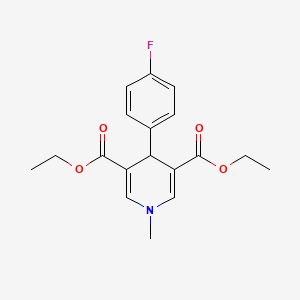
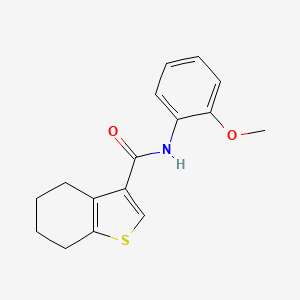
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)